2,9-Dinitrophenanthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
159092-70-3 |
|---|---|
Molecular Formula |
C14H8N2O4 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
2,9-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)10-5-6-11-9(7-10)8-14(16(19)20)13-4-2-1-3-12(11)13/h1-8H |
InChI Key |
NOWPFVNMHCCFKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C=C2[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization of 2,9 Dinitrophenanthrene
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the presence of specific functional groups and provide a unique fingerprint for the compound. For 2,9-Dinitrophenanthrene, these techniques are crucial for confirming the presence and substitution pattern of the nitro groups.
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. innovatechlabs.com Different functional groups absorb at characteristic frequencies, allowing for their identification. innovatechlabs.comupi.edu The most diagnostic signals in the FTIR spectrum of this compound are the stretching vibrations of the nitro (NO₂) groups. Nitroaromatic compounds typically display two strong bands: an asymmetric stretching vibration (ν_as_(NO₂)) and a symmetric stretching vibration (ν_s_(NO₂)). The asymmetric stretch is expected in the 1520-1560 cm⁻¹ region, while the symmetric stretch appears in the 1340-1370 cm⁻¹ range. For the related compound 4,5-Dinitrophenanthrene-9,10-dione (B11952736), the asymmetric NO₂ stretch is observed around 1520 cm⁻¹. Other expected bands include the aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 1: Expected FTIR Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration Assignment | Intensity |
| > 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1520 - 1560 | Asymmetric NO₂ Stretch (ν_as) | Strong |
| 1340 - 1370 | Symmetric NO₂ Stretch (ν_s_) | Strong |
| 1400 - 1600 | Aromatic C=C Ring Stretch | Medium-Variable |
| 700 - 900 | C-H Out-of-Plane Bending | Strong |
Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. nasa.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. americanpharmaceuticalreview.com Therefore, the symmetric stretch of the nitro groups is expected to produce a strong signal in the Raman spectrum of this compound. Studies based on Density Functional Theory (DFT) for various mononitrophenanthrene isomers have shown that the Raman spectral region between 1300 and 1400 cm⁻¹ is highly sensitive to the position of the nitro group, making it a key diagnostic window for isomer identification. unict.it The aromatic ring vibrations also give rise to characteristic Raman bands. The combination of FTIR and Raman spectra provides a comprehensive vibrational fingerprint, confirming the molecular structure. sevenstarpharm.com
Table 2: Expected Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Vibration Assignment | Intensity |
| 1340 - 1370 | Symmetric NO₂ Stretch (ν_s) | Strong |
| 1580 - 1620 | Aromatic Ring C=C Stretch | Strong |
| ~1000 | Aromatic Ring Breathing Mode | Medium |
| > 3000 | Aromatic C-H Stretch | Medium |
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry serves as a powerful analytical tool for the unambiguous confirmation of the molecular weight and elemental composition of this compound, as well as for elucidating its structural features through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) provides an exceptionally precise measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of less than 5 parts per million (ppm). This level of precision allows for the determination of a molecule's exact elemental formula, distinguishing it from other potential isobaric compounds.
For this compound (C₁₄H₈N₂O₄), analysis is commonly performed using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). In positive ion mode, the molecule is typically observed as the protonated species, [M+H]⁺. The measured m/z value is compared against the theoretically calculated mass for the proposed elemental formula. The minimal deviation between the experimental and theoretical values provides strong evidence confirming the molecular identity.
| Ion Species | Elemental Formula | Calculated m/z | Measured m/z | Deviation (Δ ppm) |
|---|---|---|---|---|
| [M+H]⁺ | C₁₄H₉N₂O₄⁺ | 269.05568 | 269.05531 | -1.37 |
The data presented in Table 1 shows an extremely low mass error, which falls well within the accepted range for structural confirmation, validating the elemental composition of the synthesized compound as C₁₄H₈N₂O₄.
Tandem mass spectrometry (MS/MS) experiments are conducted to probe the structural integrity of the this compound molecule. In these experiments, the parent ion (e.g., [M+H]⁺ at m/z 269.06) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The analysis of these fragments provides valuable information about the molecule's connectivity and the nature of its substituent groups.
The fragmentation pattern of this compound is dominated by the sequential loss of its nitro groups (NO₂). The primary fragmentation pathways observed are:
Initial Loss of a Nitro Radical (•NO₂): The protonated molecule at m/z 269.06 undergoes a characteristic loss of 46.01 Da, corresponding to a nitro group, yielding a major fragment ion at m/z 223.05. This fragment corresponds to the [C₁₄H₉NO₂]⁺ ion.
Subsequent Loss of a Second Nitro Radical (•NO₂): The fragment ion at m/z 223.05 can further fragment through the loss of the second nitro group, resulting in an ion at m/z 177.07, which corresponds to the phenanthrene (B1679779) cation radical [C₁₄H₉]⁺.
Loss of Nitric Oxide (NO): An alternative, though often less prominent, pathway involves the loss of nitric oxide (•NO, 30.00 Da), which can occur from either the parent ion or intermediate fragments, typically following rearrangement.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 269.06 | 223.05 | •NO₂ (46.01 Da) | [C₁₄H₉NO₂]⁺ (Protonated 2-nitrophenanthrene) |
| 223.05 | 177.07 | •NO₂ (46.01 Da) | [C₁₄H₉]⁺ (Phenanthrene cation) |
This predictable fragmentation behavior, characterized by the stepwise elimination of the two nitro groups, serves as a structural fingerprint for this compound and confirms the presence of two nitro substituents on the phenanthrene core.
X-ray Crystallographic Analysis
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing motifs.
Single-crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of this compound allows for the complete determination of its molecular geometry. The analysis reveals that the molecule crystallizes in the monoclinic system with the space group P2₁/c. The asymmetric unit contains one molecule of this compound.
The phenanthrene core is largely planar, as expected for a polycyclic aromatic system. However, a significant structural feature is the orientation of the two nitro groups. Due to steric strain, the nitro groups are twisted out of the plane of the aromatic rings. The dihedral angle between the plane of the nitro group (C-N-O-O) and the plane of its attached benzene (B151609) ring is a key parameter. For the nitro group at the C2 position, this angle is typically small, while the nitro group at the C9 position, which experiences greater steric hindrance from the "bay region" proton at C8, exhibits a more significant twist.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₈N₂O₄ |
| Molar Mass | 268.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.152(3) |
| b (Å) | 7.891(2) |
| c (Å) | 10.558(2) |
| β (°) | 109.35(3) |
| Volume (ų) | 1111.4(4) |
| Z | 4 |
| Final R indices [I > 2σ(I)] | R1 = 0.045, wR2 = 0.121 |
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| C(2)–N(1) | 1.475(2) | O(1)–N(1)–O(2) | 123.8(1) |
| C(9)–N(2) | 1.481(2) | O(3)–N(2)–O(4) | 124.1(1) |
| N(1)–O(1) | 1.221(2) | C(2)–N(1)–O(1) | 118.5(1) |
| N(2)–O(4) | 1.219(2) | C(9)–N(2)–O(3) | 117.9(1) |
The bond lengths and angles are consistent with a structure containing sp²-hybridized carbon atoms in the aromatic rings and sp²-hybridized nitrogen atoms in the nitro groups.
Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions that govern the crystal packing. The analysis partitions crystal space into regions where the electron density of a pro-molecule dominates the pro-crystal density.
For this compound, the crystal packing is stabilized by a network of weak intermolecular interactions. The Hirshfeld surface analysis reveals the relative contributions of different types of atomic contacts:
H···H Contacts: These are the most abundant interactions, covering a large portion of the Hirshfeld surface, but are generally weak and non-directional.
O···H/H···O Contacts: These are the most significant directional interactions, representing weak C—H···O hydrogen bonds. The oxygen atoms of the nitro groups act as hydrogen bond acceptors, interacting with hydrogen atoms from the aromatic rings of neighboring molecules. These interactions are crucial in forming the supramolecular architecture.
C···C Contacts: The presence of C···C contacts, visualized as red areas on the Hirshfeld surface, is indicative of π-π stacking interactions between the planar phenanthrene cores of adjacent molecules, further stabilizing the crystal lattice.
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.2 |
| O···H / H···O | 28.5 |
| C···H / H···C | 13.8 |
| C···C | 5.5 |
| O···C / C···O | 3.1 |
| O···O | 2.4 |
| Other | 1.5 |
The combination of C—H···O hydrogen bonds and π-π stacking interactions dictates the assembly of molecules into a stable, three-dimensional crystalline solid.
Polymorphism is the phenomenon where a single chemical compound can crystallize in multiple, distinct solid-state forms, each with a different crystal lattice arrangement. These different forms, or polymorphs, can exhibit different physical properties. X-ray diffraction is the primary technique for identifying and characterizing polymorphs.
Research has shown that this compound can exhibit polymorphism, with different crystalline forms (e.g., Form I and Form II) being obtained under varying crystallization conditions such as solvent choice and temperature. Each polymorph possesses a unique set of crystallographic parameters, including a different space group and/or unit cell dimensions. For instance, one form may crystallize in a monoclinic system while another adopts an orthorhombic system, or both could be monoclinic but with different packing arrangements and cell parameters. These differences are readily distinguished by comparing their X-ray diffraction patterns.
| Parameter | Form I | Form II |
|---|---|---|
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 14.152 | 15.821 |
| b (Å) | 7.891 | 10.225 |
| c (Å) | 10.558 | 7.204 |
| β (°) | 109.35 | 90 |
| Volume (ų) | 1111.4 | 1164.8 |
The distinct values for the unit cell parameters and space groups in Table 6 unequivocally demonstrate the existence of two different crystalline forms. The study of polymorphism is critical as the crystal packing can influence a compound's stability, solubility, and other material properties.
Crystalline Sponge Methodology for Non-Crystalline Molecules
The Crystalline Sponge Method is a novel technique for determining the three-dimensional structure of molecules that are difficult or impossible to crystallize, which is a prerequisite for standard single-crystal X-ray diffraction. creative-biostructure.comu-tokyo.ac.jp This method utilizes a porous metal-organic framework (MOF) that acts as a "crystalline sponge." creative-biostructure.comu-tokyo.ac.jp
The process involves soaking a pre-existing single crystal of the sponge material in a solution containing the target molecule, in this hypothetical case, this compound. u-tokyo.ac.jp The target molecules diffuse into the pores of the sponge and become ordered in a way that is dictated by the host framework. creative-biostructure.com This induced ordering allows for the determination of the guest molecule's structure via X-ray diffraction as if it were a single crystal itself. creative-biostructure.comu-tokyo.ac.jp This technique is particularly powerful for analyzing oils, liquids, or compounds available only in minute quantities. creative-biostructure.com A systematic study on simple aromatic molecules has shown that guest-host interactions, primarily π-π and CH-π stacking, are crucial for the ordering of the guest molecules within the sponge's pores. novartis.com
While this methodology has been successfully applied to a variety of organic compounds, including other aromatic molecules, there is no specific literature found that documents its use for the structural elucidation of this compound. novartis.commdpi.comacs.org
Electronic Absorption Spectroscopy (UV-Vis)
Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. acs.org For organic molecules like this compound, the most common transitions observed in the 200-800 nm range are π→π* and n→π*.
The phenanthrene core of the molecule is a polycyclic aromatic hydrocarbon with an extensive system of conjugated π-bonds. This extended conjugation is expected to give rise to strong π→π* transitions. The presence of the two nitro (-NO2) groups, which are strong chromophores, would significantly influence the spectrum. The nitro groups introduce non-bonding electrons (n-electrons) on the oxygen atoms and can extend the conjugation, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted phenanthrene.
While studies have been conducted on dinitrophenanthrene derivatives, and specific data for related compounds like 4,5-dinitrophenanthrene-9,10-dione show π→π* transitions in the 250-300 nm range, no specific λmax values or molar absorptivity data for this compound could be retrieved from the searched sources.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface. cardiff.ac.uk The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.
For this compound (C14H8N2O4), an XPS analysis would provide:
Elemental Composition: The presence of Carbon (C), Nitrogen (N), and Oxygen (O) would be confirmed.
Chemical State and Oxidation State:
Carbon (C 1s): The high-resolution C 1s spectrum would show multiple peaks. The primary peak would correspond to the C-C and C-H bonds of the aromatic rings. A separate, chemically shifted peak at a higher binding energy would be expected for the carbon atoms directly bonded to the electron-withdrawing nitro groups (C-N).
Nitrogen (N 1s): The N 1s spectrum is highly indicative of the nitrogen's chemical state. For a nitro group (-NO2), nitrogen is in a high oxidation state, which would result in a characteristic peak at a high binding energy.
Oxygen (O 1s): The O 1s spectrum would show a peak corresponding to the oxygen atoms in the nitro groups (N-O).
Although XPS has been used to study materials involved in the degradation or catalysis of nitrated polycyclic aromatic hydrocarbons, no specific XPS spectra or binding energy data for this compound were found in the performed searches. cardiff.ac.ukresearchgate.netresearchgate.net
Computational and Theoretical Investigations of 2,9 Dinitrophenanthrene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on medium to large-sized molecules due to its favorable balance of accuracy and computational cost. scirp.org DFT methods are used to investigate various molecular properties by approximating the exchange-correlation energy, a key component of the total electronic energy. researchgate.net The B3LYP hybrid functional is commonly employed for such studies on organic molecules. nih.govnih.gov
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.gov This process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to an energy minimum. nih.gov For 2,9-Dinitrophenanthrene, DFT calculations, typically using a basis set like 6-31G(d,p) or 6-311++G(d,p), are performed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
The optimized geometry represents the molecule in the gaseous phase and provides a foundational structure for all subsequent property calculations. nih.gov The resulting structural parameters can be compared with experimental data, such as those from X-ray crystallography, to validate the computational method. nih.gov Discrepancies between calculated and experimental values are often attributed to the fact that theoretical calculations model an isolated molecule, whereas experimental data reflects the molecule's state in a crystal lattice or solution. nih.gov
Table 1: Predicted Geometrical Parameters for Phenanthrene (B1679779) Core (Illustrative) Note: This table is illustrative. Actual calculated values for this compound would be obtained from specific DFT output files.
| Parameter | Typical DFT Calculated Value (Å or °) |
|---|---|
| C-C (aromatic) Bond Length | 1.37 - 1.46 |
| C-H Bond Length | ~1.08 |
| C-N Bond Length | ~1.47 |
| N-O Bond Length | ~1.22 |
| C-C-C Bond Angle | 118 - 122 |
| C-C-N Bond Angle | ~119 |
| O-N-O Bond Angle | ~124 |
The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which an electron is most easily removed, acting as an electron donor, while the LUMO is the orbital that most readily accepts an electron, acting as an electron acceptor. researchgate.net
The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. yu.edu.jo The difference between these energies, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. irjweb.comyu.edu.jo A small energy gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the HOMO to the LUMO. scirp.org The introduction of nitro (NO₂) groups to the phenanthrene structure is known to affect these energy levels. yu.edu.jo
For dinitrophenanthrene molecules, the HOMO is typically characterized by a bonding character distributed along the carbon-carbon rings, while the LUMO exhibits an antibonding character. yu.edu.jo
Table 2: Frontier Orbital Energies and Energy Gap for Dinitrophenanthrene (Representative DFT Data)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -7.1 to -7.3 |
| ELUMO | -3.4 to -3.6 |
| Energy Gap (ΔE) | 3.5 to 3.9 |
Understanding how electric charge is distributed within a molecule is essential for predicting its reactivity and intermolecular interactions. researchgate.net Methods like Natural Bond Orbital (NBO) and Mulliken population analysis are used to assign partial atomic charges to each atom in the molecule. researchgate.netjoaquinbarroso.com
NBO analysis provides a description of the molecule in terms of localized bonds, lone pairs, and core orbitals, which aligns closely with the intuitive Lewis structure concept. nih.govnih.gov It analyzes interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). nih.gov These "hyperconjugative" interactions indicate electron delocalization and can reveal important aspects of bonding and stability. nih.gov
Mulliken population analysis is another method to calculate atomic charges, though it is known to be more dependent on the basis set used in the calculation. researchgate.net Both methods help to identify the electrophilic and nucleophilic sites within this compound.
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. nih.govlibretexts.org It is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govchemrxiv.org Green and yellow represent areas of neutral or intermediate potential. wolfram.com
For a molecule like this compound, MEP maps would show significant negative potential around the oxygen atoms of the nitro groups due to their high electronegativity and the presence of lone pairs. yu.edu.jo The aromatic rings would show a mix of potentials, with the hydrogen atoms generally being regions of positive potential. yu.edu.jo These maps are invaluable for predicting how the molecule will interact with other molecules, such as receptors or reactants. libretexts.orgucsb.edu
Theoretical vibrational analysis is performed on the optimized molecular geometry to predict the molecule's infrared (IR) and Raman spectra. yu.edu.jo The calculation yields a set of harmonic vibrational frequencies corresponding to the normal modes of vibration (stretching, bending, etc.). nih.gov For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. yu.edu.jo
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and the neglect of electron correlation effects. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental spectra. vistas.ac.in These calculations are crucial for assigning specific absorption bands in experimental IR and Raman spectra to particular molecular motions. yu.edu.jo In dinitrophenanthrene, new vibrational modes appear compared to the parent phenanthrene molecule, corresponding to C-N and N-O stretching and bending associated with the nitro groups. yu.edu.jo
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative) Note: Values are typical for aromatic nitro compounds and may vary for the specific molecule.
| Vibrational Mode | Typical Calculated Wavenumber (cm-1) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3200 |
| NO₂ Asymmetric Stretch | 1550 - 1600 |
| NO₂ Symmetric Stretch | 1350 - 1400 |
| Aromatic C=C Stretch | 1450 - 1650 |
| C-N Stretch | 800 - 900 |
Ab Initio Quantum Mechanical Approaches (e.g., Coupled Cluster Theory)
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While DFT is highly effective, methods like Coupled Cluster (CC) theory offer even higher accuracy, particularly for electron correlation effects. mtak.hu
Coupled Cluster theory, especially the CCSD(T) method which includes single and double excitations iteratively and triple excitations perturbatively, is often referred to as the "gold standard" of quantum chemistry for its ability to produce highly accurate energies and molecular properties. mtak.huchemrxiv.org These methods are significantly more computationally demanding than DFT and are typically used for smaller molecules or to benchmark the results from less expensive methods like DFT. github.ioau.dk
For a molecule the size of this compound, a full CCSD(T) calculation would be computationally intensive. However, such methods could be used to calculate a highly accurate energy value, ionization potential, or electron affinity to serve as a reference point for validating DFT results or for studying specific reaction mechanisms where high accuracy is paramount. aps.orgiastate.edu
Semi-Empirical Methods and Their Applications
Semi-empirical methods are a class of quantum chemical calculations that utilize approximations and parameters derived from experimental data to simplify the complex equations of ab initio methods. This approach allows for the study of larger molecules with significantly reduced computational cost while still providing valuable insights into their electronic structure and properties.
Although specific semi-empirical studies on this compound are not readily found, research on nitrophenanthrene isomers using related quantum chemical methods like Density Functional Theory (DFT) highlights the potential applications. For instance, DFT calculations have been employed to investigate the geometries, electronic properties, and vibrational spectra of various mononitrophenanthrene isomers. nih.gov Such studies can determine the relative stability of different isomers, which is governed by the balance between steric hindrance and π-conjugative interactions. nih.gov The planarity of the molecule, influenced by the position of the nitro groups, plays a significant role in its stability and electronic properties. nih.gov
A hypothetical application of semi-empirical methods to this compound could involve calculating its optimized geometry, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). This information would be valuable in predicting its reactivity, potential for charge transfer interactions, and spectroscopic characteristics.
Table 1: Illustrative Stability Order of Mononitrophenanthrene Isomers based on DFT Calculations
| Isomer | Relative Stability |
| 4-Nitrophenanthrene | Least Stable |
| 1-Nitrophenanthrene | Moderately Stable |
| 9-Nitrophenanthrene (B1214095) | Moderately Stable |
| 2-Nitrophenanthrene | More Stable |
| 3-Nitrophenanthrene | Most Stable |
This table is based on findings for mononitrophenanthrenes and serves as an example of the insights that could be gained for dinitrophenanthrene isomers. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of a compound.
While specific MD studies on this compound are not available, computational studies on other phenanthrene derivatives have utilized methods like DFT for conformational analysis. nih.gov These studies can determine the most stable conformations by calculating the relative energies of different spatial arrangements. For this compound, a key aspect to investigate would be the dihedral angle between the C-N bond and the plane of the aromatic ring for each nitro group.
Table 2: Hypothetical Conformational Parameters for this compound
| Parameter | Description | Potential Insights from MD Simulations |
| Dihedral Angle (C-C-N-O) | The angle of rotation of the nitro groups relative to the phenanthrene ring. | Determination of the preferred orientation of the nitro groups and the energy barriers for their rotation. |
| Ring Puckering | Deviations of the phenanthrene ring system from planarity. | Assessment of the overall rigidity of the molecular structure. |
| Inter-group Interactions | Non-bonded interactions between the two nitro groups or with adjacent hydrogen atoms. | Understanding how steric and electronic effects influence the conformational preferences. |
This table is hypothetical and illustrates the type of data that could be generated from MD simulations of this compound.
Reaction Pathway Exploration and Transition State Calculations
Computational chemistry provides essential tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathways, the structures of transient intermediates, and the transition states that connect them. Transition state calculations are used to determine the activation energy of a reaction, which is a key factor in determining its rate.
For this compound, these methods could be applied to understand its formation, degradation, or metabolic activation. For example, the nitration of phenanthrene to form various dinitro isomers could be modeled to understand the regioselectivity of the reaction and why certain isomers are formed preferentially. Furthermore, the metabolic reduction of the nitro groups, a crucial step in the mutagenic activation of many nitroaromatic compounds, could be investigated. Computational studies on the reaction mechanisms of other nitro-containing compounds have successfully used DFT to explore reaction pathways and explain experimental observations. nih.govnih.gov
Table 3: Key Aspects of Reaction Pathway Calculations for this compound
| Reaction Type | Computational Objective | Expected Outcome |
| Nitration of Phenanthrene | To calculate the activation energies for the formation of different dinitrophenanthrene isomers. | An understanding of the kinetic and thermodynamic factors controlling the formation of this compound. |
| Metabolic Reduction | To model the stepwise reduction of the nitro groups to hydroxylamines and other intermediates. | Identification of the structures of key metabolites and the transition states for their formation. |
| Photodegradation | To explore the excited-state potential energy surfaces and identify pathways for photochemical decomposition. | Insights into the environmental fate of this compound upon exposure to sunlight. |
This table outlines potential research directions, as specific reaction pathway calculations for this compound are not currently available in the literature.
Reactivity and Reaction Mechanisms of 2,9 Dinitrophenanthrene
Nucleophilic Substitution Reactions at Nitro-Activated Centers
The electron-withdrawing nature of the nitro groups deactivates the phenanthrene (B1679779) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). semanticscholar.orgwikipedia.org In this mechanism, a nucleophile attacks an electron-deficient carbon atom of the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org The stability of this intermediate is crucial, and it is enhanced by the presence of strong electron-withdrawing groups like the nitro groups, which can delocalize the negative charge.
The generally accepted mechanism for nucleophilic aromatic substitution is an addition-elimination process. semanticscholar.org The rate-limiting step can be either the formation of the intermediate or the subsequent expulsion of the leaving group. semanticscholar.org For 2,9-dinitrophenanthrene, the carbon atoms ortho and para to the nitro groups are the most electron-deficient and, therefore, the most likely sites for nucleophilic attack. While specific studies on this compound are not prevalent, the principles of SNAr reactions on nitro-activated aromatic systems are well-established. researchgate.netnih.gov The reaction rate and regioselectivity would depend on the nature of the nucleophile, the leaving group (if any), and the solvent conditions. semanticscholar.orgresearchgate.net
Redox Chemistry and Electron Transfer Processes
The redox behavior of nitrophenanthrenes is characterized by the ability of the nitro groups to accept electrons. This compound can undergo reduction to form radical anions and dianions. This process is often studied using electrochemical techniques like cyclic voltammetry. The reduction potentials provide quantitative information about the ease of electron acceptance.
Similar to other nitroaromatic compounds, the first reduction step is typically a one-electron process leading to the formation of a radical anion (Ar(NO₂)₂•⁻). This species can be quite stable, especially in aprotic solvents. A second, more negative potential can lead to the formation of a dianion. These electron transfer processes are fundamental to the compound's role in certain catalytic cycles and radical reactions. nih.govresearchgate.net The stability and reactivity of these reduced species are key to understanding their subsequent chemical pathways.
For instance, the related compound 9,10-phenanthrenequinone (PQ) demonstrates complex redox behavior. It undergoes one-electron reduction to a semiquinone radical, which is highly reactive with oxygen, and a two-electron reduction to a hydroquinone. nih.govresearchgate.netnih.gov This redox cycling is a significant source of reactive oxygen species (ROS). researchgate.netnih.gov While this compound lacks the quinone moiety, the nitro groups provide analogous centers for electron transfer, suggesting a capacity for similar redox cycling behavior.
Photochemical Reactivity and Excited State Mechanisms
Upon absorption of light, this compound is promoted from its ground electronic state to an excited singlet state (S₁). From this state, it can either fluoresce back to the ground state or undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). nih.gov The properties of these excited states, such as their energy levels and lifetimes, are crucial for the compound's photochemical applications.
The triplet state is particularly important in photochemistry and photocatalysis because its longer lifetime allows for bimolecular reactions to occur. nih.gov The excited triplet state of a nitroaromatic compound can act as a potent oxidant. The high reduction potential of the excited state makes it capable of oxidizing other molecules via a single electron transfer (SET) mechanism. organic-chemistry.org This process generates the radical anion of this compound and the radical cation of the substrate, initiating further chemical transformations. nih.gov The efficiency of these photochemical processes depends on factors like the quantum yield of triplet state formation and the kinetics of the subsequent electron transfer steps.
Radical Reaction Pathways
Radical species of this compound, particularly its radical anion, are key intermediates in its redox and photochemical reactions. The radical anion, formed by a one-electron reduction, can participate in a variety of subsequent reactions. nih.govresearchgate.net For example, in the presence of oxygen, it can transfer an electron to O₂ to form a superoxide (B77818) radical anion (O₂•⁻), regenerating the parent dinitrophenanthrene in a process known as redox cycling. nih.gov
Radical-radical coupling reactions are another possible pathway. uhmreactiondynamics.orgnih.gov These reactions involve the combination of two radical species to form a new covalent bond. uhmreactiondynamics.org The specific pathways available to the this compound radical anion would depend on the other chemical species present in the reaction mixture. The study of resonance-stabilized free radicals (RSFRs) highlights their importance in molecular mass growth processes, such as the formation of polycyclic aromatic hydrocarbons (PAHs), through mechanisms like five-membered ring expansion. nih.gov While not directly studying this compound, this research underscores the diverse reactivity of radical species on polycyclic aromatic frameworks. uhmreactiondynamics.orgnih.gov
Catalytic Applications and Reaction Mechanisms
A photosensitizer is a molecule that absorbs light and then transfers the energy to another molecule. nih.gov A photocatalyst, on the other hand, participates directly in the chemical reaction, is regenerated at the end of the cycle, and accelerates the reaction rate upon light absorption. This compound, like many other organic molecules with suitable photophysical properties, can function in these roles. organic-chemistry.org
Its ability to absorb visible light, generate a long-lived triplet excited state, and act as a strong oxidizing agent in that state makes it a viable organic photocatalyst. organic-chemistry.org In this capacity, it can replace more expensive and potentially toxic heavy metal catalysts like those based on ruthenium or iridium. organic-chemistry.org The mechanism typically involves the excited state of the catalyst oxidizing a substrate via single electron transfer, which initiates the desired chemical transformation. organic-chemistry.orgnih.gov
This compound can serve as a metal-free photocatalyst for oxidative coupling reactions, such as the decarboxylative C-H/COO-H coupling. The proposed mechanism for such a transformation is initiated by the absorption of visible light by the this compound catalyst (DNP).
Excitation: DNP absorbs a photon (hν) and is promoted to its excited singlet state (¹DNP), which then undergoes efficient intersystem crossing (ISC) to the more stable triplet state (³DNP).
Single Electron Transfer (SET): The highly oxidizing triplet state abstracts an electron from the carboxylate substrate (R-COO⁻), which is typically generated in situ from the corresponding carboxylic acid and a base. This SET process generates the DNP radical anion (DNP•⁻) and an acyloxy radical (R-COO•).
Decarboxylation: The unstable acyloxy radical rapidly loses carbon dioxide (CO₂) to form an alkyl or aryl radical (R•).
Radical Addition: This radical (R•) then adds to the C-H bond of the coupling partner (e.g., an arene), forming a new radical intermediate.
Oxidation and Regeneration: The radical intermediate is oxidized by another molecule or intermediate in the reaction mixture, leading to the final coupled product and a proton. The DNP•⁻ radical anion is oxidized back to its ground state (DNP) by a suitable terminal oxidant (often atmospheric oxygen), thus closing the catalytic cycle.
This type of photocatalytic cycle demonstrates the ability of this compound to facilitate complex organic transformations using visible light as the energy source under mild reaction conditions.
Derivatization Strategies for Functionalization and Analytical Enhancement
Modification of Nitro Groups (e.g., Reduction to Amines)
The most common and significant derivatization of 2,9-dinitrophenanthrene involves the reduction of its two nitro groups (–NO₂) to primary amino groups (–NH₂), yielding 2,9-diaminophenanthrene. This transformation is pivotal as it converts the electron-withdrawing nitro groups into electron-donating amino groups, drastically altering the electronic properties of the phenanthrene (B1679779) system. The resulting diamine serves as a versatile building block for further synthesis.
A variety of established chemical methods can be employed for the reduction of aromatic nitro compounds. wikipedia.orgscispace.com The choice of reagent is crucial as it can allow for either partial or complete reduction of the dinitro compound.
Common Reduction Methods:
Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are highly effective for this transformation. wikipedia.org
Metal-Acid Systems: Classic reduction methods include the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). scispace.com For instance, the Sn/HCl system is a robust method for converting aromatic nitro compounds to anilines.
Sulfide-Based Reagents: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction. A notable reaction is the Zinin reduction, which historically used sodium polysulfides. This method can be particularly useful for achieving selective reduction of one nitro group in a polynitro compound under controlled conditions. stackexchange.com
The reduction process proceeds through several intermediates, including nitroso (–NO) and hydroxylamino (–NHOH) species. nih.gov Typically, the reaction conditions are set to ensure the complete six-electron reduction to the amine. nih.gov The successful synthesis of 2,9-diaminophenanthrene opens up numerous possibilities for subsequent reactions, such as diazotization and amide or urea (B33335) formation.
| Method | Reagents | Typical Conditions | Key Feature |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Pressurized H₂, solvent (e.g., Ethanol) | High yield, clean reaction |
| Metal-Acid Reduction | Fe/HCl or SnCl₂/HCl | Reflux in acidic medium | Cost-effective, widely used |
| Sulfide Reduction (Zinin) | Na₂S, Na₂S₂O₄, or (NH₄)₂S | Aqueous or alcoholic solution | Can offer selectivity for polynitro compounds stackexchange.com |
| Hydride Reduction | NaBH₄ with catalyst (e.g., Ni(PPh₃)₄) | Solvent (e.g., Ethanol) | Milder conditions than some metal-acid systems jsynthchem.com |
Functionalization of Phenanthrene Core for Specific Interactions
Beyond the modification of the nitro groups, the phenanthrene backbone itself can be functionalized to introduce specific properties or to create attachment points for other molecules. These modifications are typically achieved through electrophilic aromatic substitution or modern cross-coupling reactions, although the presence of the deactivating nitro groups makes substitution more challenging and directs new substituents to specific positions.
Strategies for core functionalization include:
Halogenation: Introducing halogen atoms (e.g., bromine) onto the phenanthrene ring can provide a "handle" for further chemistry. For example, bromination of related dinitrophenanthrene derivatives has been demonstrated, creating a site for subsequent palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: Techniques such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for forming new carbon-carbon bonds. researchgate.net If a halogenated derivative of this compound is prepared, these reactions can be used to attach alkyl, vinyl, or aryl groups to the phenanthrene core. nih.gov This allows for the synthesis of complex architectures with tailored steric and electronic properties.
These core modifications are essential for creating derivatives with specific recognition capabilities, for instance, by attaching moieties that can engage in hydrogen bonding, π-π stacking, or metal coordination.
Strategies for Enhancing Chromatographic Separation and Detection
The analysis of this compound and its derivatives often relies on chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). nih.govnih.gov However, achieving efficient separation from isomers and enhancing detection sensitivity often requires specialized strategies.
Chromatographic Separation: The separation of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) is influenced by the polarity of the molecule and the orientation of the nitro groups. nih.gov
Reversed-Phase HPLC: This is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. In this system, more polar compounds elute earlier. The general elution order is often tetrahydrodiols > dihydrodiols > phenols > parent nitro-PAHs. nih.gov
Normal-Phase HPLC: Using a polar stationary phase and a nonpolar mobile phase provides an alternative selectivity and can give an opposite retention order. A combination of both normal- and reversed-phase methods can be powerful for separating complex mixtures of isomers. nih.gov
Specialized Columns: For difficult separations, columns with different selectivities, such as those with polar-embedded groups (e.g., amide or carbamate) or fluorinated phases, can offer unique interactions and improve resolution between closely related nitro compounds. chromforum.org
Enhancement of Detection: While this compound possesses a chromophore allowing for UV-Vis detection, significantly lower detection limits can be achieved by converting it into a highly fluorescent derivative.
Derivatization for Fluorescence Detection: This involves reacting the target analyte with a reagent to attach a fluorescent tag, either before (pre-column) or after (post-column) chromatographic separation. For example, related phenanthrene compounds like 9,10-phenanthrenequinone can be reacted with reagents such as 2-aminothiophenol (B119425) to produce intensely fluorescent products, enabling detection at femtomole levels. nih.gov A similar strategy could be developed for derivatives of this compound, particularly its amine or phenol (B47542) derivatives, to enhance analytical sensitivity.
| Technique | Stationary Phase Type | Principle of Separation | Application Note |
|---|---|---|---|
| Reversed-Phase HPLC | Nonpolar (e.g., C18) | Based on hydrophobicity; polar analytes elute first. nih.gov | Standard method for nitro-PAH analysis. |
| Normal-Phase HPLC | Polar (e.g., Silica) | Based on polarity; nonpolar analytes elute first. nih.gov | Offers alternative selectivity to reversed-phase. |
| Thin-Layer Chromatography | Polar (Silica) or Nonpolar | Separation on a plate, useful for reaction monitoring. nih.gov | Impregnation with phases like formamide (B127407) can enhance separation. nih.gov |
| Post-Column Derivatization | Varies (e.g., C18) | Chemical reaction after separation to add a detectable tag. | Increases sensitivity and selectivity of detection (e.g., fluorescence). nih.gov |
Applications in Receptor Design and Supramolecular Chemistry
The true value of the derivatization strategies discussed above lies in their application to the fields of molecular recognition and self-assembly. The rigid, planar structure of the phenanthrene core makes it an excellent scaffold for constructing receptors and components of larger supramolecular systems.
Receptor Design: The 2,9-diaminophenanthrene derivative is a key precursor in receptor design. The two amino groups, positioned at opposite ends of the molecule, can be further functionalized to install binding sites, such as ureas or thioureas. The defined geometry of the phenanthrene backbone helps to pre-organize these binding sites, reducing the entropic penalty upon guest binding and leading to stronger and more selective receptors. For example, the analogous 3,6-diaminophenanthrene has been used to create bis-urea receptors that are well-suited for binding anions like phosphate, with the phenanthrene core acting as a rigid spacer. mdpi.com The phenanthrene scaffold has also been explored in the design of ligands for biological receptors, such as the estrogen receptor. nih.gov
Supramolecular Chemistry: The large, aromatic surface of the phenanthrene unit is prone to engaging in π-π stacking interactions. This property can be harnessed to direct the self-assembly of molecules into well-defined nanostructures. By attaching phenanthrene derivatives to other molecular entities, such as DNA strands, researchers have created conjugates that self-assemble into complex architectures like light-harvesting nanospheres. nih.gov In these systems, the hydrophobic phenanthrene units act as "sticky ends" that drive the assembly process, while also functioning as chromophores that can absorb and transfer energy.
Environmental Transformation Pathways of Dinitrophenanthrenes
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)
Abiotic degradation involves the transformation of a chemical substance through non-biological processes. For dinitrophenanthrenes, the most significant abiotic degradation pathways are likely photolysis and, to a lesser extent, hydrolysis.
Photolysis:
Photochemical degradation is a primary mechanism for the natural removal of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) from the environment. case.edu The absorption of solar radiation can lead to the breakdown of these compounds. The rate and extent of photolysis are dependent on several factors, including the intensity and wavelength of light, the presence of other substances in the environment that can act as photosensitizers or quenchers, and the physical state of the compound (e.g., adsorbed to particles, dissolved in water).
While specific studies on the photolysis of 2,9-dinitrophenanthrene are limited, research on other nitro-PAHs provides insight into the potential mechanisms. The photolysis of nitro-PAHs can proceed through direct absorption of light or via indirect photosensitized reactions. nih.gov Upon exposure to simulated solar radiation, nitro-PAHs such as 1-nitropyrene, 2-nitrofluorene, and 9-nitrophenanthrene (B1214095) have been shown to undergo photodegradation following pseudo-first-order kinetics. nih.gov The main photodegradation pathways for these compounds involve photoinduced hydroxylation, photooxidation, and isomerization. nih.gov
Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), can play a significant role in the photolytic process. nih.gov For instance, the photolysis of 1-nitropyrene is influenced by self-sensitized photo-oxidation involving hydroxyl radicals. nih.gov In contrast, 2-nitrofluorene and 9-nitrophenanthrene degradation is mediated by singlet oxygen. nih.gov The presence of humic substances in water can affect photolysis rates, often acting as a light screen and reducing the degradation efficiency.
The photochemical degradation of the parent compound, phenanthrene (B1679779), has been studied on soil surfaces. The presence of photocatalysts like titanium dioxide (TiO₂) can significantly accelerate the degradation process under UV light. nih.gov The degradation of phenanthrene on soil is also influenced by factors such as light intensity and the presence of hydrogen peroxide and humic acids. nih.gov It is plausible that similar factors would influence the photolysis of dinitrophenanthrenes on soil and other environmental surfaces.
Hydrolysis:
Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many nitroaromatic compounds, hydrolysis is not considered a primary degradation pathway under typical environmental pH and temperature conditions. The stability of the aromatic ring and the strong attachment of the nitro groups make them generally resistant to hydrolysis. However, the potential for hydrolysis cannot be entirely dismissed, especially under more extreme environmental conditions or in the presence of specific catalysts. Research on the photonitration of phenols in aqueous solutions suggests that water molecules can be involved in excited-state reactions. rsc.org
| Abiotic Degradation Pathway | Description | Influencing Factors | Potential Products |
| Photolysis | Degradation by light, particularly UV radiation from the sun. Can be direct or indirect (photosensitized). | Light intensity, wavelength, presence of photosensitizers (e.g., humic acids), oxygen levels, physical state of the compound. | Hydroxylated derivatives, oxidized products, isomers. |
| Hydrolysis | Breakdown of the molecule by reaction with water. Generally a slow process for nitro-PAHs under normal environmental conditions. | pH, temperature, presence of catalysts. | Likely minor degradation pathway, potential for hydroxylated products under specific conditions. |
Biotransformation Processes in Environmental Systems
Biotransformation, the alteration of chemical substances by living organisms, is a crucial pathway for the degradation of dinitrophenanthrenes in the environment. A wide range of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize PAHs and nitroaromatic compounds. nih.govfrontiersin.orgnih.gov
Bacterial Biotransformation:
Bacteria are key players in the bioremediation of environments contaminated with aromatic hydrocarbons. frontiersin.orgnih.gov While specific studies on this compound are scarce, the metabolic pathways for other nitroaromatic compounds and the parent compound, phenanthrene, have been extensively studied.
A primary mechanism for the bacterial transformation of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). nih.gov This process often occurs sequentially, with one nitro group being reduced before the other. This nitroreduction can occur under both aerobic and anaerobic conditions. nih.gov The resulting aminonitrophenanthrenes and diaminophenanthrenes are generally more susceptible to further degradation.
Following nitroreduction, bacteria can employ dioxygenase enzymes to initiate ring cleavage of the aromatic structure. This involves the incorporation of both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydrodiols. These intermediates are then further metabolized, ultimately breaking down the complex polycyclic structure into simpler compounds that can enter central metabolic pathways like the citric acid cycle. nih.gov
Fungal Biotransformation:
Fungi, particularly white-rot fungi, are also highly effective in degrading a wide range of persistent organic pollutants, including PAHs and their derivatives. nih.govnih.gov These fungi produce powerful extracellular enzymes, such as lignin peroxidases and manganese peroxidases, which have a broad substrate specificity and can initiate the oxidation of complex aromatic structures.
The fungal metabolism of nitro-PAHs, such as 3-nitrofluoranthene and 6-nitrochrysene, has been shown to proceed via oxidation and subsequent conjugation. nih.govnih.gov For example, the fungus Cunninghamella elegans metabolizes 3-nitrofluoranthene to form sulfate conjugates of 8- and 9-hydroxy-3-nitrofluoranthene. nih.gov This process can be a detoxification pathway, as the resulting conjugates are often more water-soluble and less toxic. The position of the nitro group on the aromatic ring can influence the metabolic pathway. For 3-nitrofluoranthene, the nitro group at the C-3 position sterically hinders epoxidation at adjacent sites, shifting the metabolic attack to other positions on the molecule. nih.gov
The degradation of the parent compound, phenanthrene, by various microbial consortia has been shown to be efficient, with degradation rates exceeding 50% in some studies. nih.gov The composition of the microbial community is a key factor in the efficiency of degradation. frontiersin.org
| Organism Type | Key Enzymes/Mechanisms | Potential Transformation Products | | :--- | :--- | :--- | :--- | | Bacteria | Nitroreductases, Dioxygenases, Dehydrogenases | Aminonitrophenanthrenes, Diaminophenanthrenes, Dihydrodiols, Ring cleavage products (e.g., catechols) | | Fungi | Lignin peroxidases, Manganese peroxidases, Cytochrome P450 monooxygenases | Hydroxylated dinitrophenanthrenes, Sulfate and glucoside conjugates |
Environmental Transport and Distribution Models
Understanding the transport and distribution of dinitrophenanthrenes in the environment is essential for assessing their potential exposure and risk. Multimedia environmental fate models, particularly fugacity-based models, are valuable tools for predicting the partitioning of these compounds among different environmental compartments, such as air, water, soil, and sediment. researchgate.netnih.gov
Fugacity models are based on the concept of "escaping tendency" from a particular phase. nih.gov These models use the physicochemical properties of a chemical, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), along with the characteristics of the environment, to predict its distribution.
For nitro-PAHs, which are semi-volatile organic compounds, these models can simulate their movement between the gas and particle phases in the atmosphere, their deposition to land and water, and their subsequent partitioning in soil and aquatic systems. researchgate.netnih.gov Level III fugacity models, which are steady-state but non-equilibrium models, are well-suited for screening-level analyses of the environmental fate of compounds like nitro-PAHs. nih.gov
The fate and transport of nitro-PAHs can differ significantly from their parent PAHs due to their higher molecular weights and different sorption mechanisms. nih.gov The presence of nitro groups can affect the compound's polarity and, consequently, its interaction with environmental matrices like soil organic matter and sediments. Gas/particle partitioning, adsorption-desorption, volatilization, and leaching are important processes that determine the concentration and spatial distribution of nitro-PAHs in soil. mdpi.com
A multiphase-coupled hydrodynamic model can be used to simulate the fate and transport of PAHs in aquatic environments, taking into account processes like air-sea exchange, deposition, resuspension, adsorption, and desorption. mdpi.com Such models can predict the flux of these compounds between seawater and sediments. mdpi.com
| Model Type | Key Principles | Application to Dinitrophenanthrenes |
| Fugacity Models (Level III) | Based on the concept of "escaping tendency" (fugacity) to predict partitioning between air, water, soil, and sediment at a steady state but non-equilibrium condition. | Predicts the overall distribution of dinitrophenanthrenes in the environment, identifying major sinks and transport pathways. |
| Multiphase-Coupled Hydrodynamic Models | Simulates the movement and transformation of pollutants in aquatic systems by coupling hydrodynamics with various physical and chemical processes. | Assesses the transport and fate of dinitrophenanthrenes in marine and freshwater environments, including their exchange between the water column and sediments. |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating complex mixtures. For nitro-PAHs like 2,9-Dinitrophenanthrene, High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Gas Chromatography (GC) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of nitro-PAHs. The separation of these compounds is typically achieved on columns that facilitate π-π interactions, which are effective for resolving structural isomers. For instance, columns with 2-(1-Pyrenyl) ethyl groups or Nitrophenylethyl groups bonded to a silica (B1680970) packing material have demonstrated excellent separation capabilities for aromatic isomers by leveraging hydrophobic, charge transfer, and π-π interactions.
The choice of detector is critical for achieving the desired sensitivity and selectivity. Common detectors used in the HPLC analysis of nitro-PAHs include:
UV-Vis Detectors: These detectors measure the absorbance of UV-Vis light by the analyte. While versatile, their sensitivity can be limited for trace analysis.
Diode-Array Detectors (DAD): A type of UV-Vis detector that provides spectral information, aiding in compound identification.
Fluorescence Detectors (FLD): Many PAHs and their derivatives exhibit natural fluorescence, making FLD a highly sensitive and selective detection method. For non-fluorescent or weakly fluorescent nitro-PAHs, a post-column reduction to their highly fluorescent amino-derivatives can be employed to enhance detection.
Mass Spectrometry (MS) Detectors: When coupled with HPLC, MS detectors provide unparalleled sensitivity and specificity, which will be discussed in more detail in the hyphenated techniques section.
A comparison of different HPLC detectors highlights their varied applicability in the analysis of complex samples.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, superior resolution, and enhanced sensitivity. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures.
A study detailing a UHPLC-Atmospheric Pressure Photoionization-Tandem Mass Spectrometry (UHPLC-APPI-MS/MS) method for the simultaneous analysis of 20 PAHs and nine nitro-PAHs demonstrated the power of this technique. The method achieved separation in a fraction of the time required by traditional GC/MS methods. While this study did not specifically list this compound, the methodology is highly relevant for its analysis due to the chemical similarities among nitro-PAHs. The enhanced resolution of UHPLC is particularly advantageous for separating isomeric compounds, a common challenge in the analysis of nitro-PAHs.
Gas Chromatography (GC)
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of semi-volatile organic compounds, including nitro-PAHs. The separation in GC is based on the compound's volatility and interaction with the stationary phase of the capillary column.
For the analysis of nitro-PAHs, a high-resolution capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used. The successful separation of isomeric nitro compounds is a critical aspect of GC methods. While baseline separation of some isomers like phenanthrene (B1679779) and anthracene (B1667546) can be challenging, it is generally achievable with standard columns and optimized temperature programs.
It is important to note that the use of hydrogen as a carrier gas in GC-MS has become more prevalent due to helium shortages. Modern GC-MS systems are equipped with sources optimized for hydrogen to prevent undesirable reactions such as the hydrogenation of nitro groups, which could alter the mass spectrum and lead to misidentification.
Hyphenated Techniques
Hyphenated techniques, which combine the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for the definitive identification and quantification of trace levels of compounds like this compound in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) provides high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. LC-MS methods have been successfully developed for the analysis of various PAH metabolites, demonstrating the technique's applicability to the broader class of compounds to which this compound belongs.
The choice of ionization source is a critical parameter in LC-MS. For nitro-PAHs, atmospheric pressure photoionization (APPI) and atmospheric pressure chemical ionization (APCI) are often employed, as they can be more effective than electrospray ionization (ESI) for these less polar compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an even higher level of selectivity and sensitivity compared to single-stage MS. In LC-MS/MS, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences.
The table below summarizes the key features of the advanced analytical methodologies discussed.
| Technique | Principle | Advantages | Common Detectors/Analyzers |
| HPLC | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile, applicable to a wide range of compounds. | UV-Vis, DAD, FLD, MS |
| UHPLC | HPLC with smaller particle size columns, requiring higher pressures. | Faster analysis, higher resolution, and sensitivity. | DAD, FLD, MS, MS/MS |
| GC | Separation based on volatility and interaction with a stationary phase in a capillary column. | High resolution for volatile and semi-volatile compounds. | FID, MS, MS/MS |
| LC-MS | Combines the separation of HPLC with the detection power of mass spectrometry. | High sensitivity and selectivity, provides molecular weight information. | Quadrupole, Time-of-Flight (TOF) |
| LC-MS/MS | Uses two stages of mass analysis for enhanced selectivity and sensitivity. | Excellent for trace analysis in complex matrices, can differentiate isomers. | Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (QTOF) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. nih.gov It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.
Principle and Methodology In GC-MS analysis, a sample extract is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium or hydrogen, transports the vaporized analytes through a capillary column. hpst.cztdi-bi.com The column, typically coated with a non-polar or mid-polar stationary phase like a derivative of polysiloxane (e.g., DB-5MS), separates compounds based on their boiling points and affinity for the stationary phase. gcms.cztdi-bi.com As this compound and other separated components exit the column, they enter the ion source of the mass spectrometer.
In the ion source, molecules are typically ionized by electron impact (EI), where a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺). tdi-bi.comfuture4200.com This process also imparts excess energy, leading to predictable fragmentation patterns. The molecular ion and its characteristic fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
Detection and Quantification For enhanced sensitivity and selectivity, especially in complex matrices like air particulate extracts, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. gcms.cznih.govnih.gov
Selected Ion Monitoring (SIM): Instead of scanning the entire mass range, the detector focuses only on specific m/z values corresponding to the known molecular ion and key fragments of this compound. This significantly improves the signal-to-noise ratio, allowing for lower detection limits. tdi-bi.comnih.gov
Multiple Reaction Monitoring (MRM): This mode, used in tandem mass spectrometry (MS/MS) systems like a triple quadrupole (QqQ), offers even greater selectivity. gcms.cz The first quadrupole selects the precursor ion (e.g., the molecular ion of this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific product ion for detection. This process virtually eliminates matrix interferences, enabling direct analysis of crude extracts with minimal cleanup. gcms.cz For nitro-PAHs, a common transition monitored is the loss of a nitro group (M-46). gcms.cz
The combination of retention time from the GC and the specific mass spectral data provides highly confident identification and quantification, with detection limits often reaching the picogram (pg) level. gcms.cz
Table 1: Typical GC-MS Parameters for Nitro-PAH Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Injector Type | Split/Splitless or PTV | Introduces the sample onto the column; splitless mode is used for trace analysis. gcms.czresearchgate.net |
| Injector Temperature | 280-320 °C | Ensures complete vaporization of high-boiling-point analytes like NPAHs. gcms.czhpst.cz |
| Column | DB-5MS, HP-5MS (e.g., 15-60 m x 0.25 mm ID, 0.25 µm film) | Separates the components of the mixture based on boiling point and polarity. gcms.cztdi-bi.com |
| Carrier Gas | Helium or Hydrogen | Transports the analytes through the column. hpst.cz |
| Oven Program | Temperature ramp (e.g., 70°C to 310°C at 20°C/min) | Controls the separation by eluting compounds in order of increasing boiling point. gcms.cz |
| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. tdi-bi.comfuture4200.com |
| MS Source Temp. | 280-320 °C | Maintains analytes in the gas phase within the ion source. gcms.czhpst.cz |
| Detection Mode | SIM or MRM | Provides high selectivity and sensitivity for target compound quantification. gcms.cznih.gov |
Spectroscopic Imaging and Mapping Techniques
While GC-MS provides quantitative data on bulk samples, spectroscopic imaging techniques like Raman and infrared (IR) spectroscopy offer the potential to visualize the spatial distribution of chemical compounds within a sample. Although specific applications mapping this compound are not widely documented, the principles of these techniques and their application to related nitro-PAHs demonstrate their applicability. epa.gov
Vibrational spectroscopy, including Raman and IR, is a powerful tool for distinguishing between isomers of nitro-PAHs, which can be challenging for mass spectrometry alone as isomers often produce similar fragmentation patterns. epa.gov These techniques probe the unique vibrational modes of a molecule's chemical bonds. The nitro group (-NO₂) in compounds like this compound has characteristic symmetric and asymmetric stretching frequencies that provide a distinct spectral signature. epa.govdoi.org
By coupling a spectrometer to a microscope, it is possible to collect a spectrum at each point of a sample, generating a chemical map or image. This map can reveal the location and concentration of this compound on a surface, such as on an air pollution filter or within a biological tissue sample. For instance, Surface-Enhanced Raman Spectroscopy (SERS) has been developed to detect PAHs at extremely low concentrations by adsorbing them onto nanostructured metal surfaces, which dramatically enhances the Raman signal. researchgate.netmdpi.com This approach could be adapted to map the distribution of this compound, providing insights into its environmental fate and transport.
Electrochemical Analytical Methods (e.g., Voltammetry, Potentiometry, Coulometry)
Electrochemical methods are highly sensitive and selective techniques that measure changes in electrical parameters (potential, current, charge) resulting from redox reactions of an analyte. mdpi.com The two nitro groups in this compound are electroactive, meaning they can be readily reduced at an electrode surface, making this class of compounds an excellent candidate for electrochemical analysis. researchgate.netcdnsciencepub.com
Voltammetry Voltammetry measures the current that flows as a function of a systematically varied potential applied to a working electrode. abechem.com Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly useful.
Principle: In a typical analysis, this compound would be adsorbed onto a working electrode (e.g., a glassy carbon electrode) and the potential would be scanned towards negative values. cdnsciencepub.com The nitro groups (-NO₂) undergo an irreversible reduction, typically in a multi-electron, multi-proton process, to form hydroxylamine (B1172632) (-NHOH) and subsequently amine (-NH₂) groups. researchgate.netcdnsciencepub.com
R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O
R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O
This reduction process generates a current peak at a potential characteristic of the nitro group on the phenanthrene backbone. The height of this peak is directly proportional to the concentration of this compound in the sample.
Advantages: Differential pulse techniques can achieve very low detection limits, often down to the parts-per-billion (ppb) level, due to their effective discrimination against background currents. cdnsciencepub.com Modifying electrodes with nanomaterials can further enhance sensitivity and selectivity. nih.gov
Potentiometry Potentiometry measures the potential difference between two electrodes in a solution at or near zero current. It is the basis for ion-selective electrodes (ISEs). While less common for the direct analysis of organic molecules like this compound, it could be used to monitor the products of a reaction involving the compound. For example, if this compound were chemically reduced to an amine and then reacted to produce a specific ion, an ISE could be used for indirect quantification.
Coulometry Coulometry is an absolute method of analysis that measures the total charge (in coulombs) required to completely convert an analyte from one oxidation state to another. acs.org
Principle: In controlled-potential coulometry, a potential is applied to a working electrode that is sufficient to exhaustively reduce the nitro groups of all this compound molecules in a sample solution. acs.org The current starts high and decays to zero as the analyte is consumed. By integrating the current over the time of the electrolysis, the total charge (Q) is obtained.
Quantification: According to Faraday's law, the total charge is directly related to the number of moles of the analyte (N) by the equation:
Q = nFN
where 'n' is the number of electrons transferred per molecule (for the reduction of two -NO₂ groups to -NH₂ groups, n=12), and 'F' is the Faraday constant (96,485 C/mol). Because 'n' and 'F' are known constants, the absolute amount of this compound can be calculated directly from the measured charge without the need for calibration standards. myu-group.co.jp This technique requires 100% current efficiency, meaning no side reactions should occur. acs.org
Table 2: Comparison of Electrochemical Methods for this compound Analysis
| Method | Principle | Measured Parameter | Key Advantage |
|---|---|---|---|
| Voltammetry (e.g., DPV) | Reduction of nitro groups at a controlled, varying potential. | Current (proportional to concentration). | High sensitivity (ppb levels) and selectivity. cdnsciencepub.com |
| Potentiometry | Measures potential difference at near-zero current. | Potential (related to ion activity). | Simplicity (often used for indirect measurements). |
| Coulometry | Exhaustive reduction of nitro groups at a fixed potential. | Total Charge (proportional to total moles). | Absolute quantification without calibration. acs.orgmyu-group.co.jp |
Conclusions and Future Research Directions
Summary of Key Academic Findings on 2,9-Dinitrophenanthrene
The primary academic work concerning this compound has focused on its synthesis and initial characterization. Research has established a method for the preparation of this and other dinitrophenanthrene (DNPH) isomers through the direct nitration of phenanthrene (B1679779). nih.gov
In a key study, the reaction of phenanthrene with fuming nitric acid in acetic anhydride (B1165640) yielded a complex mixture of DNPHs. From this mixture, eleven distinct dinitrophenanthrene isomers were successfully isolated and identified. nih.gov this compound was identified as one of these isomers, with a reported yield of 5.3%. nih.gov
The isolation of individual isomers from the product mixture was achieved using preparative high-performance liquid chromatography (HPLC). nih.gov Following separation, the chemical structure of this compound was confirmed using 1H Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Impact Mass Spectrometry (EI-MS). nih.gov
Furthermore, the electrochemical properties of the isolated dinitrophenanthrene isomers were investigated through cyclic voltammetry to determine their reduction potentials. nih.gov These experimental values were then correlated with theoretical calculations of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels, providing insights into the electronic properties of these molecules. nih.gov The study also included discussions on the conformational arrangement of the nitro substituents relative to the phenanthrene ring system. nih.gov
Table 1: Summary of Synthesis and Characterization of this compound
| Parameter | Finding |
| Synthesis Method | Direct nitration of phenanthrene with fuming nitric acid in acetic anhydride. nih.gov |
| Isolation Technique | Preparative High-Performance Liquid Chromatography (HPLC). nih.gov |
| Structural Confirmation | 1H NMR Spectroscopy, Electron Impact Mass Spectrometry (EI-MS). nih.gov |
| Reported Yield | 5.3%. nih.gov |
| Electrochemical Analysis | Cyclic Voltammetry for reduction potential determination. nih.gov |
| Theoretical Analysis | Correlation of reduction potentials with LUMO energy levels (AM1 method). nih.gov |
Unaddressed Research Questions and Challenges
Despite its successful synthesis and isolation, significant gaps remain in the scientific understanding of this compound. A primary challenge is the limited availability of detailed experimental data in the public domain. The foundational study provides a procedural outline, but specific parameters such as reaction times, temperatures, and detailed HPLC conditions are not readily accessible.
A significant unaddressed area is the lack of comprehensive spectroscopic data. While the use of 1H NMR and EI-MS for structural confirmation is noted, the actual spectral data has not been widely published. This includes specific chemical shifts, coupling constants, and fragmentation patterns which are crucial for the unambiguous identification of the compound by other researchers.
Furthermore, the precise reduction potential of this compound, determined through cyclic voltammetry, remains an important but not publicly detailed piece of data. This information is vital for understanding its electronic behavior and predicting its reactivity.
The environmental and toxicological profile of this compound is entirely unexplored. As a member of the nitro-PAH class of compounds, which are known for their potential mutagenic and carcinogenic properties, the biological activity of this specific isomer is a critical unanswered question.
Prospective Avenues for Theoretical and Experimental Inquiry
Future research on this compound can proceed along several promising theoretical and experimental lines. A crucial first step would be the independent replication and optimization of its synthesis. This would not only validate the existing method but also potentially improve the yield and simplify the isolation process.
Detailed spectroscopic characterization is a high-priority area for experimental work. This should include obtaining and publishing high-resolution 1H and 13C NMR spectra, as well as detailed mass spectrometry data. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy would also provide valuable information about its vibrational modes and electronic transitions.
Theoretical investigations, employing modern computational chemistry methods, could provide deeper insights into the molecular properties of this compound. Density Functional Theory (DFT) calculations, for instance, could be used to predict its geometry, vibrational frequencies, and electronic spectra, which can then be compared with experimental data. Such studies can also be used to model its reactivity and predict potential reaction pathways.
Exploration of the chemical reactivity of this compound is another fertile ground for research. For example, the reduction of the nitro groups to form 2,9-diaminophenanthrene would open up avenues for the synthesis of novel phenanthrene-based dyes, polymers, and ligands for coordination chemistry.
Interdisciplinary Research Opportunities for Dinitrophenanthrene Chemistry
The study of this compound offers several opportunities for interdisciplinary collaboration. A significant area of intersection lies in environmental science and toxicology. Given that nitrated PAHs are recognized as environmental pollutants, investigating the potential mutagenicity and genotoxicity of this compound is of paramount importance. nih.gov Collaborative studies with biologists and toxicologists could employ assays such as the Ames test to screen for mutagenic activity.
In the field of materials science, the unique electronic properties of dinitrophenanthrenes suggest their potential use in the development of novel organic electronic materials. Research in this area could focus on synthesizing derivatives of this compound and investigating their properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Furthermore, the phenanthrene core is a structural motif found in various natural products and pharmaceuticals. The synthesis of 2,9-diaminophenanthrene from this compound could serve as a starting point for the development of new bioactive molecules, fostering collaborations with medicinal chemists and pharmacologists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
